

# Technical Support Center: Optimizing Copper Film Deposition with $\text{Cu}(\text{dmap})_2$

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## Compound of Interest

Compound Name: *Bis(dimethylamino-2-propoxy)copper(II)*

CAS No.: 185827-91-2

Cat. No.: B596864

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the copper precursor **bis(dimethylamino-2-propoxy)copper(II)** ( $\text{Cu}(\text{dmap})_2$ ). Our goal is to help you minimize impurities and achieve high-quality copper films in your experiments.

## Troubleshooting Guide

This guide addresses common issues encountered during the deposition of copper films using  $\text{Cu}(\text{dmap})_2$ .

### Issue 1: High Oxygen and Hydrogen Impurity Levels in the Copper Film

- Question: My copper films show significant oxygen and hydrogen contamination, leading to high resistivity. How can I improve the purity of my films?
- Answer: High levels of oxygen and hydrogen impurities are a common challenge. A highly effective method to mitigate this is to use an alternative co-reactant to the more common water or hydrogen plasma processes. The use of tertiary butyl hydrazine (TBH) as the

reducing agent has been shown to significantly improve the purity and resistivity of Cu films. [1] A study demonstrated that at a deposition temperature of 120 °C, a 54 nm thick copper film exhibited a purity of approximately 99.4 at.%, with the remaining impurities being hydrogen and oxygen.[1] This process resulted in a low resistivity of 1.9  $\mu\Omega\cdot\text{cm}$ . [1]

#### Issue 2: Zinc Contamination in Films Grown with Diethylzinc (DEZ)

- Question: I am using diethylzinc (DEZ) as a co-reactant and observing zinc impurities in my copper films. What causes this and how can I prevent it?
- Answer: Zinc incorporation is a known side effect when using DEZ as a reducing agent with  $\text{Cu}(\text{dmap})_2$ . [2][3] This is often due to the parasitic chemical vapor deposition (CVD) reaction of DEZ, especially at higher temperatures. [4] To minimize zinc contamination, it is crucial to optimize the deposition temperature. Lowering the temperature to the 100-120 °C range can help suppress the decomposition of DEZ and reduce its incorporation into the film. [2] Additionally, ensuring complete purging of the reaction chamber after the DEZ pulse is critical to prevent gas-phase reactions that can lead to zinc deposition.

#### Issue 3: Poor Film Conductivity and Surface Oxidation

- Question: My copper films have poor electrical conductivity and seem to be oxidizing upon exposure to air. What can I do to improve this?
- Answer: Poor conductivity is often linked to impurities and surface oxidation. To address this, a post-deposition hydrogen plasma treatment can be highly effective. [5][6] Hydrogen plasma can reduce copper oxides that form on the surface and remove other contaminants like carbon. [5] For efficient cleaning, the substrate temperature should be above 150 °C. [5] Below this temperature, the hydrogen plasma may not be able to completely reduce the copper oxide. [5] A thermal treatment in a vacuum in conjunction with a hydrogen plasma can also be used to desorb water and carbon dioxide before reducing the remaining copper oxides. [5]

## Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in copper films deposited from  $\text{Cu}(\text{dmap})_2$ ?

A1: The most common impurities are oxygen, hydrogen, and carbon.[1] If diethylzinc (DEZ) is used as a co-reactant, zinc can also be a significant impurity.[2][3] The choice of co-reactant and deposition parameters plays a crucial role in the type and concentration of impurities.

Q2: What is the optimal deposition temperature for reducing impurities when using  $\text{Cu}(\text{dmap})_2$ ?

A2: The optimal deposition temperature depends on the co-reactant used. When using tertiary butyl hydrazine (TBH), a low temperature of 120 °C has been shown to produce high-purity films with low resistivity.[1] For processes involving diethylzinc (DEZ), a temperature window of 100-120 °C is recommended to minimize zinc incorporation.[2]

Q3: Can I use water as a co-reactant with  $\text{Cu}(\text{dmap})_2$ ?

A3: Yes, water can be used as a co-reactant with  $\text{Cu}(\text{dmap})_2$ . However, this process typically leads to the deposition of copper(I) oxide ( $\text{Cu}_2\text{O}$ ) films, not metallic copper.[7] If your goal is a pure copper film, alternative reducing agents like tertiary butyl hydrazine (TBH) or a post-deposition reduction step are necessary.

Q4: How does hydrogen plasma treatment improve film quality?

A4: Hydrogen plasma is a reducing agent that can effectively remove copper oxides from the film surface.[5][6] The plasma generates reactive hydrogen species that react with copper oxides to form water, which is then purged from the system. This process can significantly improve the film's conductivity. The efficiency of the cleaning process is temperature-dependent, with temperatures above 150 °C being more effective.[5]

## Data Presentation

Table 1: Effect of Co-Reactant and Deposition Temperature on Copper Film Purity and Resistivity

Precursor	Co-Reactant	Deposition Temperature (°C)	Film Thickness (nm)	Impurity Levels (at.%)	Resistivity ( $\mu\Omega\cdot\text{cm}$ )	Reference
Cu(dmap) <sub>2</sub>	Tertiary Butyl Hydrazine (TBH)	120	54	~0.6 (H and O)	1.9	[1]
Cu(dmap) <sub>2</sub>	Diethylzinc (DEZ)	100-120	-	Zn incorporation possible	-	[2][4]

## Experimental Protocols

Protocol 1: Atomic Layer Deposition of High-Purity Copper using Cu(dmap)<sub>2</sub> and Tertiary Butyl Hydrazine (TBH)

This protocol is based on the method described by M. M. Kerrigan et al. for low-temperature ALD of copper.[1]

- Substrate Preparation: Prepare the desired substrate (e.g., native oxide terminated Si).
- Precursor and Co-reactant Setup:
  - Heat the Cu(dmap)<sub>2</sub> precursor to the appropriate temperature to achieve sufficient vapor pressure.
  - Prepare the tertiary butyl hydrazine (TBH) source.
- Deposition Parameters:
  - Set the deposition temperature to 120 °C.
  - Use an inert gas (e.g., N<sub>2</sub>) as the carrier and purge gas.
- ALD Cycle: The ALD cycle consists of four steps:

- Step 1: Cu(dmap)<sub>2</sub> Pulse: Pulse the Cu(dmap)<sub>2</sub> precursor into the reaction chamber. A pulse length of 1.0 second has been shown to be effective.[1]
- Step 2: Purge: Purge the chamber with the inert gas to remove any unreacted precursor and byproducts.
- Step 3: TBH Pulse: Pulse the TBH co-reactant into the chamber.
- Step 4: Purge: Purge the chamber with the inert gas to remove unreacted TBH and byproducts.
- Number of Cycles: Repeat the ALD cycle until the desired film thickness is achieved. A growth rate of approximately 0.17 Å/cycle can be expected during the initial stages of deposition.[1]

#### Protocol 2: Post-Deposition Hydrogen Plasma Cleaning

This protocol provides a general guideline for cleaning copper films using hydrogen plasma.

- Sample Placement: Place the copper-coated substrate in a plasma reactor.
- Vacuum: Evacuate the chamber to a base pressure typically in the mTorr range.
- Process Gas: Introduce a hydrogen-containing gas (e.g., pure H<sub>2</sub> or a mixture with an inert gas like Ar) into the chamber.
- Temperature: Heat the substrate to a temperature above 150 °C for efficient oxide removal. [5]
- Plasma Generation: Apply RF power to generate the hydrogen plasma.
- Treatment Time: The duration of the plasma treatment will depend on the thickness of the oxide layer and the plasma parameters.
- Cool Down: After the treatment, turn off the plasma and allow the substrate to cool down under vacuum or in an inert atmosphere to prevent re-oxidation.

## Mandatory Visualization



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Caption: Troubleshooting workflow for reducing impurities in copper films from  $\text{Cu}(\text{dmap})_2$ .

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